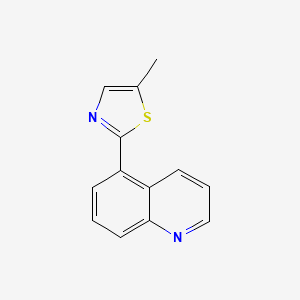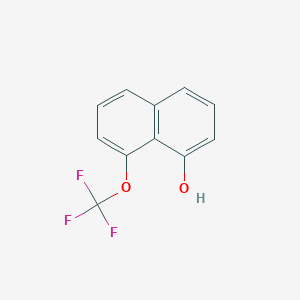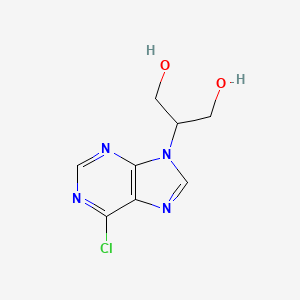
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol is a chemical compound with the molecular formula C10H14ClN5O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol typically involves the reaction of 6-chloropurine with 1,3-dihydroxypropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the purine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives .
Applications De Recherche Scientifique
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Medicine: It serves as an intermediate in the synthesis of antiviral drugs like penciclovir and famciclovir.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. In the case of antiviral drugs, it interferes with viral DNA replication, preventing the virus from multiplying .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Amino-6-chloropurin-9-yl)ethylpropane-1,3-diol
- 3-(6-Amino-2-fluoro-purin-9-yl)propane-1,2-diol
Uniqueness
2-(6-Chloro-9H-purin-9-yl)propane-1,3-diol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorine atom allows for various substitution reactions, making it a versatile intermediate in chemical synthesis .
Propriétés
Numéro CAS |
32528-39-5 |
|---|---|
Formule moléculaire |
C8H9ClN4O2 |
Poids moléculaire |
228.63 g/mol |
Nom IUPAC |
2-(6-chloropurin-9-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H9ClN4O2/c9-7-6-8(11-3-10-7)13(4-12-6)5(1-14)2-15/h3-5,14-15H,1-2H2 |
Clé InChI |
OGFJTQAFMZTDJO-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(C(=N1)Cl)N=CN2C(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



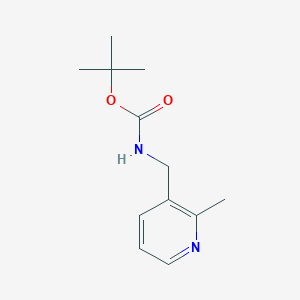
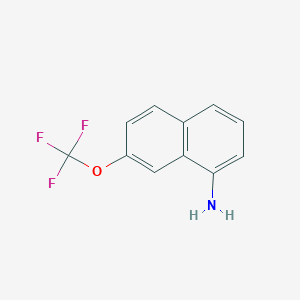


![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)
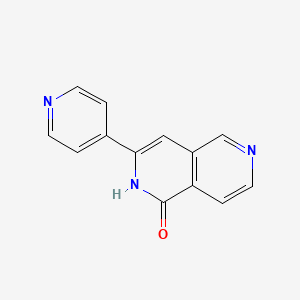


![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)
